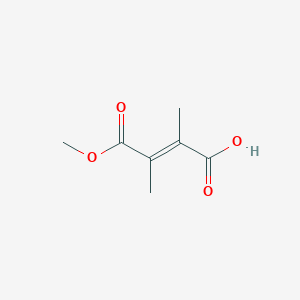
Trichlorobis(ethylenediamine)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichlorobis(ethylenediamine)gold typically involves the reaction of gold(III) chloride with ethylenediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows: [ \text{AuCl}_3 + 2 \text{en} \rightarrow \text{[Au(en)}_2\text{Cl}_2]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pH, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Trichlorobis(ethylenediamine)gold undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The gold(III) center can participate in redox reactions, where it can be reduced to gold(I) or gold(0) states.
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Ligand exchange reactions often involve the use of excess ligands like triphenylphosphine (PPh3) or thiol-containing compounds.
Major Products Formed:
Reduction: Reduction of this compound can yield gold nanoparticles or gold(I) complexes.
Substitution: Substitution reactions can produce a variety of gold(III) complexes with different ligands, depending on the reagents used.
Scientific Research Applications
Trichlorobis(ethylenediamine)gold has several applications in scientific research:
Mechanism of Action
The mechanism by which Trichlorobis(ethylenediamine)gold exerts its effects, particularly in medicinal applications, involves its interaction with cellular components. The gold(III) center can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, resulting in antiproliferative effects on cancer cells. Additionally, the compound can induce oxidative stress, further contributing to its cytotoxic properties .
Comparison with Similar Compounds
Dichloro(ethylenediamine)gold(III): This compound has a similar structure but with only two chloride ligands.
Tris(ethylenediamine)gold(III): Contains three ethylenediamine ligands coordinated to the gold(III) center.
Uniqueness: Trichlorobis(ethylenediamine)gold is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with various ligands makes it versatile for different applications, particularly in catalysis and medicine .
Properties
Molecular Formula |
C4H12AuCl3N4-4 |
|---|---|
Molecular Weight |
419.49 g/mol |
IUPAC Name |
2-azanidylethylazanide;gold(3+);trichloride |
InChI |
InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3 |
InChI Key |
ZEBQADJVWIXIET-UHFFFAOYSA-K |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


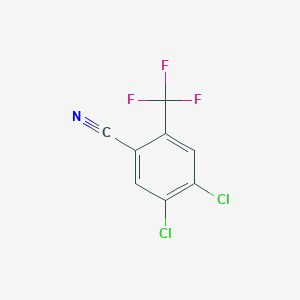

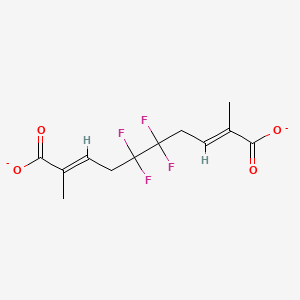
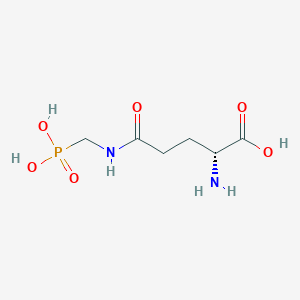
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
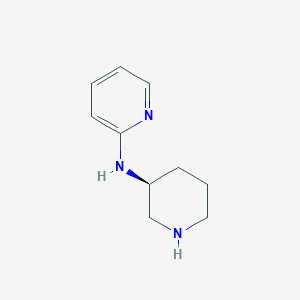


![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)


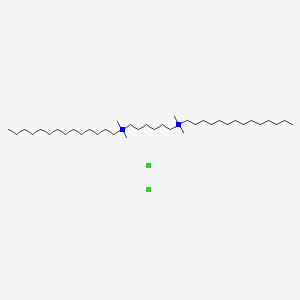
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
